molecular formula C16H11BrN2O4 B4824905 (5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4824905
M. Wt: 375.17 g/mol
InChI Key: QOZTWCYGSXDEOB-WQLSENKSSA-N
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Description

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a 4-bromophenyl group and a diazinane-2,4,6-trione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactionsThe final steps involve the formation of the diazinane-2,4,6-trione core and the coupling of the furan and diazinane moieties under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods often require precise control over reaction parameters to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are crucial for optimizing the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .

Scientific Research Applications

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of (5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: is unique due to its specific combination of a furan ring, bromophenyl group, and diazinane-2,4,6-trione core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O4/c1-19-15(21)12(14(20)18-16(19)22)8-11-6-7-13(23-11)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,20,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZTWCYGSXDEOB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

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